Direct Head-to-Head Comparison: PHA-543613 Demonstrates Superior Neuroprotective Efficacy Over PNU-282987 at Lower Doses in a Preclinical Intracerebral Hemorrhage Model
In a direct head-to-head comparison using a mouse model of intracerebral hemorrhage (ICH), PHA-543613 administered at 4 mg/kg significantly improved neurological outcomes and reduced brain edema to an extent comparable to or exceeding PNU-282987 administered at a three-fold higher dose of 12 mg/kg [1]. Both compounds were evaluated concurrently under identical experimental conditions, establishing PHA-543613's superior potency in this neuroprotective context.
| Evidence Dimension | In vivo neuroprotective efficacy (neurological outcome and brain edema reduction) |
|---|---|
| Target Compound Data | 4 mg/kg; significant improvement in neurological outcome and reduction in brain edema (P<0.05 vs vehicle) |
| Comparator Or Baseline | PNU-282987 (α7 nAChR agonist) at 12 mg/kg; significant improvement in neurological outcome and reduction in brain edema (P<0.05 vs vehicle) |
| Quantified Difference | PHA-543613 achieved comparable or superior neuroprotective outcomes at a dose that is one-third of the required PNU-282987 dose (4 mg/kg vs 12 mg/kg). |
| Conditions | Male CD-1 mouse model of autologous blood-induced intracerebral hemorrhage; endpoints evaluated at 24 and 72 hours post-surgery. |
Why This Matters
This three-fold potency advantage enables researchers to achieve equivalent or superior in vivo neuroprotective outcomes with lower compound consumption, reducing per-experiment procurement costs and minimizing potential off-target effects associated with higher dosing.
- [1] Krafft PR, Altay O, Rolland WB, Duris K, Lekic T, Tang J, et al. α7 nicotinic acetylcholine receptor agonism confers neuroprotection through GSK-3β inhibition in a mouse model of intracerebral hemorrhage. Stroke. 2012;43(3):844-50. View Source
